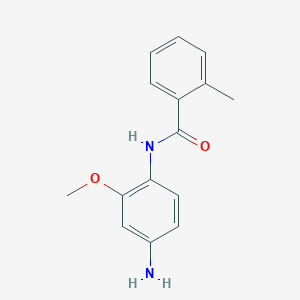

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide, also known as 4-amino-2-methoxyphenyl-2-methylbenzamide or 2-methylbenzamide-4-amino-2-methoxyphenyl, is an organic compound belonging to the class of amides. It is a white to off-white powder, with a melting point of approximately 150°C. This compound is of interest due to its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Proteomics Research

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide: is utilized in proteomics research due to its role as a biochemical reagent . Proteomics, the large-scale study of proteins, often requires specific compounds that can interact with proteins to alter their expression or to visualize their interactions within cells. This compound’s structural properties may make it suitable for tagging or modifying proteins, which can help in understanding protein function and interaction networks.

Crystallography

The related molecular structures synthesized via Schiff bases reduction route, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol , indicate potential applications in crystallography . These compounds consist of asymmetric units that can form intermolecular hydrogen bonding, which is crucial in the formation of crystal structures. By extension, N-(4-amino-2-methoxyphenyl)-2-methylbenzamide could be used to study molecular packing, hydrogen bonding, and other crystal properties.

Synthesis of Azo Dyes

Secondary amines are key starting materials for the synthesis of azo dyes. The compound , being a secondary amine, could be used in the synthesis of various azo dyes, which are widely used as coloring agents in textiles, food, and pharmaceuticals .

Pharmaceutical Applications

Secondary amines form the backbone of many pharmaceuticals, including antidepressants and analgesicsN-(4-amino-2-methoxyphenyl)-2-methylbenzamide could serve as a precursor or intermediate in the synthesis of drugs that target the central nervous system or pain receptors .

Agrochemical Synthesis

The structural similarity of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide to other secondary amines used in agrochemicals suggests its potential use in the development of new pesticides or herbicides. Its molecular structure could be tailored to interact with specific biological targets in pests or weeds .

Material Science

In material science, this compound could be explored for the development of new polymers or coatings. Its amine group could facilitate the formation of bonds with other monomers or could be used to modify the surface properties of materials .

properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHUIPCUFRJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360656 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

CAS RN |

436089-19-9 |

Source

|

| Record name | N-(4-amino-2-methoxyphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)